molecular formula C16H23N3O2 B248319 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide

Numéro de catalogue B248319
Poids moléculaire: 289.37 g/mol
Clé InChI: WRSGCWPSUJEPIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune response, and cell survival.

Mécanisme D'action

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide exerts its inhibitory effect on the NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates IκBα and promotes its degradation, leading to the nuclear translocation of NF-κB and subsequent gene transcription. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide binds to the ATP-binding pocket of IKKβ and inhibits its kinase activity, thereby preventing the phosphorylation of IκBα and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to have other biochemical and physiological effects. For example, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a critical role in tissue remodeling and metastasis. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a critical role in atherosclerosis and restenosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide is its high potency and specificity for IKKβ, which allows for the selective inhibition of the NF-κB pathway without affecting other signaling pathways. However, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has some limitations for lab experiments, including its low solubility in water and its instability in aqueous solutions. In addition, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has a relatively short half-life in vivo, which may limit its therapeutic efficacy.

Orientations Futures

There are several future directions for the research and development of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation and dysregulated immune response. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells, which play a critical role in suppressing autoimmune responses. Another potential application is in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis, which are characterized by vascular inflammation and smooth muscle cell proliferation. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and reduce neointimal hyperplasia in animal models. Finally, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide may have potential applications in the treatment of various cancers, either as a monotherapy or in combination with other chemotherapeutic agents. Further studies are needed to evaluate the safety, efficacy, and pharmacokinetics of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide in preclinical and clinical settings.

Méthodes De Synthèse

The synthesis of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide involves a series of chemical reactions, starting with the condensation of p-toluidine and ethyl acrylate to form 2-(p-tolyl)ethyl acrylate. The resulting compound is then reacted with piperidine to form 1-(2-p-tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid. Finally, the carboxylic acid is converted to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The overall yield of 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide synthesis is approximately 30%.

Applications De Recherche Scientifique

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The NF-κB pathway plays a critical role in the regulation of immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of various diseases. 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the activation of NF-κB and downstream pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. In addition, 1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer.

Propriétés

Nom du produit

1-(2-p-Tolylcarbamoyl-ethyl)-piperidine-4-carboxylic acid amide

Formule moléculaire

C16H23N3O2

Poids moléculaire

289.37 g/mol

Nom IUPAC

1-[3-(4-methylanilino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-12-2-4-14(5-3-12)18-15(20)8-11-19-9-6-13(7-10-19)16(17)21/h2-5,13H,6-11H2,1H3,(H2,17,21)(H,18,20)

Clé InChI

WRSGCWPSUJEPIF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)C(=O)N

SMILES canonique

CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)C(=O)N

Solubilité

43.4 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.